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molecular formula C15H21Cl2NO2 B3100022 2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran CAS No. 135936-08-2

2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran

Cat. No. B3100022
M. Wt: 318.2 g/mol
InChI Key: SGVWGQRMFAWWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05939411

Procedure details

A solution of 100 g of 3,4-dichlorophenylacetonitrile in 500 ml of THF is added dropwise at 20° C. over 30 minutes to a suspension of 16.5 g of sodium hydride in 200 ml of dry THF, and the reaction mixture is then stirred at RT for 2 hours. It is cooled to -20° C., a solution of 118 g of 1-bromo-2-(tetrahydro-2-pyranyloxy)ethane in 100 ml of THF is added and the mixture is left stirring for 2 hours while allowing the temperature to rise to RT. A solution of 50 g of ammonium chloride in 3 litres of water is then added, the product is extracted with 1.5 litres of ether, and the organic phase is washed with saturated sodium chloride solution, dried over magnesium sulphate and evaporated under vacuum. The residue is chromatographed on silica, eluting with DCM and then with a DCM/AcOEt (95:5; v/v) mixture. 118 g of the expected product are obtained in the form of an oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[Cl:8].[H-].[Na+].Br[CH2:15][CH2:16][O:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][O:19]1.[Cl-].[NH4+]>C1COCC1.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:15][CH2:16][O:17][CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][O:19]2)[CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC#N
Name
Quantity
16.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
118 g
Type
reactant
Smiles
BrCCOC1OCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is then stirred at RT for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is cooled to -20° C.
WAIT
Type
WAIT
Details
the mixture is left
STIRRING
Type
STIRRING
Details
stirring for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to rise to RT
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with 1.5 litres of ether
WASH
Type
WASH
Details
the organic phase is washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica
WASH
Type
WASH
Details
eluting with DCM

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(CN)CCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 118 g
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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